molecular formula C24H26ClN5OS B2441932 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-29-8

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2441932
CAS RN: 898367-29-8
M. Wt: 468.02
InChI Key: MUWILFVZBGYQNZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as benzylpiperazine, chlorophenyl, ethylthiazolo, and triazol. These groups are common in many pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a piperazine moiety, which is commonly found in biologically active compounds. Piperazine derivatives have been explored for their antibacterial properties . Researchers have synthesized and characterized this compound, and it shows promise as an antibacterial agent.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, benzylpiperazine derivatives have been reported as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-9-6-10-19(25)15-18)29-13-11-28(12-14-29)16-17-7-4-3-5-8-17/h3-10,15,21,31H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWILFVZBGYQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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